molecular formula C8H18N2O2 B557208 N-Boc-1,3-propanediamine CAS No. 75178-96-0

N-Boc-1,3-propanediamine

Cat. No. B557208
CAS RN: 75178-96-0
M. Wt: 174.24 g/mol
InChI Key: POHWAQLZBIMPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05064861

Procedure details

A solution of 46 g of di-tert-butyl-carbonate in 120 ml of methylene chloride was added at +5° C. without exceeding +10° C. to a solution of 36 ml of 1,3-diamino-propane in 160 ml of methylene chloride and after stirring for 16 hours at 20° C., the insoluble part was filtered off. The filtrate was evaporated to dryness under vacuum to obtain 63 g of residue which was chromatographed on silica (eluant: methanol with 2% ammonia) to obtain 23 g of the expected product melting at <60° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(C)(C)C.[NH2:13][CH2:14][CH2:15][CH2:16][NH2:17]>C(Cl)Cl>[C:8]([O:7][C:6]([NH:13][CH2:14][CH2:15][CH2:16][NH2:17])=[O:12])([CH3:9])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
after stirring for 16 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble part was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.